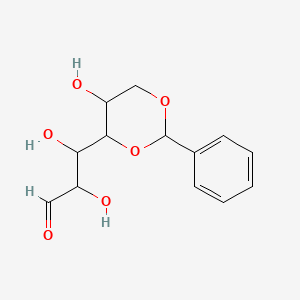
2,3-Dihydroxy-3-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroxy-3-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)propanal is a complex organic compound characterized by its unique structure, which includes both hydroxyl and dioxane groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxy-3-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)propanal typically involves the reaction of glucose and piperidine in ethanol under reflux conditions with the introduction of argon gas. The reaction mixture is then treated with acetic acid and further heated. The concentrated reaction solution is diluted with water and extracted with ethyl acetate. The crude product is purified using column chromatography (silica gel) and high vacuum distillation. Finally, the product is recrystallized from hexane to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydroxy-3-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces ethers or esters.
Aplicaciones Científicas De Investigación
2,3-Dihydroxy-3-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)propanal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to its ability to scavenge free radicals.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydroxy-3-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)propanal involves its ability to interact with free radicals and neutralize them. The compound’s hydroxyl groups play a crucial role in this process, as they can donate hydrogen atoms to free radicals, thereby stabilizing them. This antioxidant activity is primarily attributed to the enol structure within the compound .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP): Known for its antioxidant properties and formed during the Maillard reaction.
Dihydroxybenzenes: Compounds like catechol and hydroquinone, which also exhibit antioxidant properties.
Uniqueness
2,3-Dihydroxy-3-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)propanal is unique due to its combination of hydroxyl and dioxane groups, which contribute to its distinct chemical reactivity and potential applications. Its structure allows for a variety of chemical modifications, making it a versatile compound in research and industrial applications.
Propiedades
IUPAC Name |
2,3-dihydroxy-3-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)propanal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O6/c14-6-9(15)11(17)12-10(16)7-18-13(19-12)8-4-2-1-3-5-8/h1-6,9-13,15-17H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVRQMKOKFFGDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC(O1)C2=CC=CC=C2)C(C(C=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12320231.png)
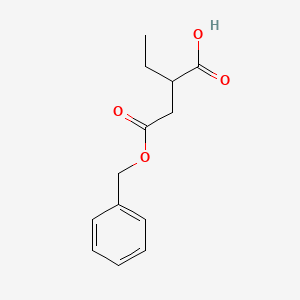
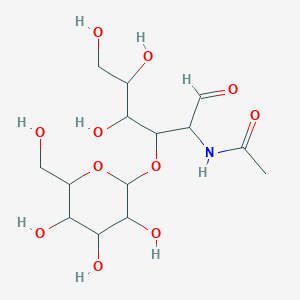
![3-Phenyl-1H-inden-1-ylidene[bis(i-butylphoban)]ruthenium(II) dichloride](/img/structure/B12320261.png)
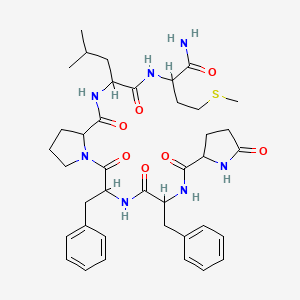

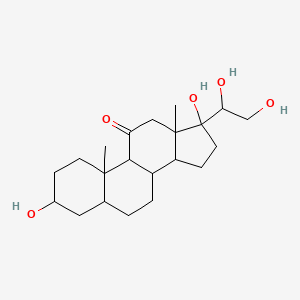
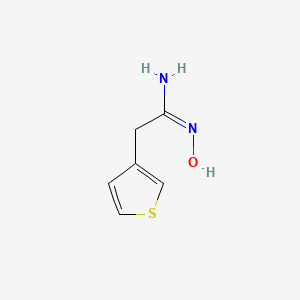
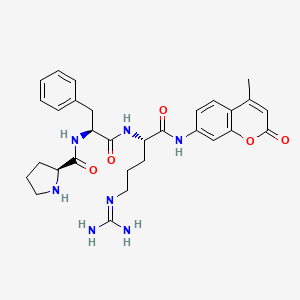

![3,4,19-Trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-5-ol](/img/structure/B12320299.png)
![[Ru(bpm)3][Cl]2](/img/structure/B12320301.png)
